rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an azabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors The key steps include the formation of the azabicyclo[32Common reagents used in these reactions include tert-butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the azabicyclo[3.2.1]octane core.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (1S,5R,6S)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-6-11(14)9(7-10)8-15/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m1/s1 |
InChI Key |
WEFQISJDKBFPLM-OUAUKWLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.